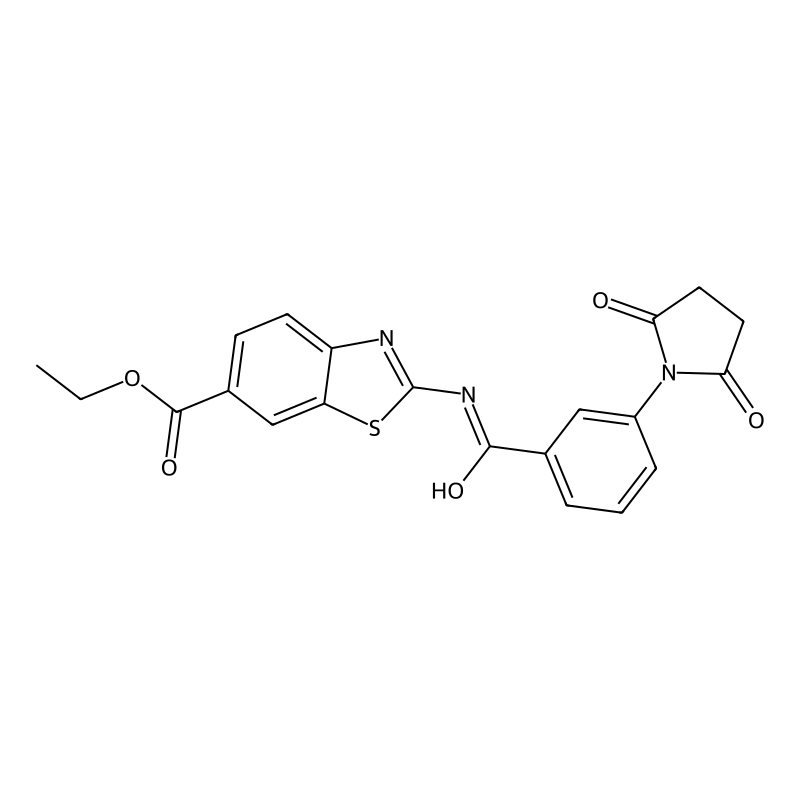

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

- Search Results: A search of PubChem, a database of chemical information maintained by the National Institutes of Health, yielded no results for this specific compound (PubChem: ).

- Similar Compounds: There are some publications on related compounds, such as Ethyl 2-amino-1,3-benzothiazole-6-carboxylate, which suggests research into the properties and applications of the core benzothiazole structure (PubChem).

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzamido group, and a pyrrolidinone moiety. Its molecular formula is C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 373.38 g/mol. The compound's unique architecture contributes to its potential reactivity and biological properties, making it a subject of interest in medicinal chemistry and drug design.

There is no current information regarding the specific mechanism of action of this compound.

- Wear gloves and safety glasses when handling unknown organic compounds.

- Use the compound in a well-ventilated area.

- Dispose of the compound according to appropriate chemical waste disposal regulations.

Future Research Directions

- Synthesis and characterization of the compound to confirm its structure and properties.

- Investigation of its potential biological activity or other functionalities.

- Computational modeling to predict its reactivity and interactions with other molecules.

The chemical reactivity of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate can be attributed to its functional groups:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amide Formation: The benzamido group enables the formation of amides through nucleophilic acyl substitution.

- Reduction: The carbonyl groups in the pyrrolidinone can undergo reduction to form alcohols or amines.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities.

Research indicates that compounds containing thiazole and pyrrole structures often exhibit significant biological activities. Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate has been evaluated for various pharmacological properties, including:

- Antimicrobial Activity: Initial studies suggest that this compound may act as an inhibitor against specific microbial pathways.

- Enzyme Inhibition: The compound may interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The synthesis of Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps:

- Formation of the Thiazole Ring: This can be achieved through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

- Introduction of the Benzamido Group: This is accomplished via an amide coupling reaction, commonly using 4-aminobenzoic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

- Esterification: The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst to yield the ethyl ester.

These synthetic routes highlight the versatility in producing this compound and its derivatives.

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate has potential applications across various fields:

- Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design.

- Biological Studies: The compound is utilized to understand its interactions with biological macromolecules like proteins and nucleic acids.

- Industrial

Interaction studies involving Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate often focus on its binding affinities with biological targets. Molecular docking studies provide insights into how this compound interacts with proteins or enzymes, elucidating its mechanism of action against pathogens. These studies are crucial for understanding how structural modifications could enhance efficacy or selectivity.

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate shares structural similarities with several other compounds that contain either thiazole or pyrrole moieties. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate | C₁₄H₁₄N₂O₂ | Lacks thiazole ring; different biological profile. |

| 4-Amino-thiazole derivatives | Varies | Known for antibacterial properties; lacks pyrrole component. |

| Pyrrole-based anti-cancer agents | Varies | Focused on cancer therapy; different functional groups and mechanisms. |

Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate's unique combination of a dioxopyrrolidine and benzo[d]thiazole distinguishes it from these compounds, potentially offering unique biological activities and applications not found in its analogs.